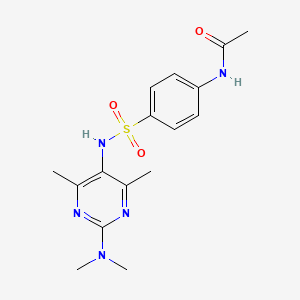

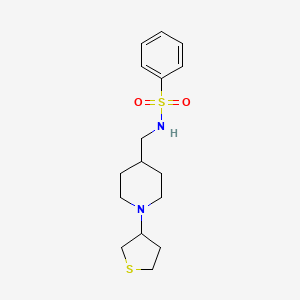

N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfonamides are a group of compounds that contain a sulfonamide functional group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom . They are known as sulfa drugs and were the first antimicrobial drugs . They are derived from sulfanilamide, which prevents the growth of bacteria .

Synthesis Analysis

The synthesis of sulfonamides generally involves a sequence of reactions starting with aniline . The newly synthesized compounds are then characterized by spectral analysis .Molecular Structure Analysis

The molecular structure of sulfonamides can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, PXRD, and TG methods .Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. For example, they can be used to synthesize various derivatives with biological importance .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be determined using various methods. For example, their density, boiling point, molecular formula, and molecular weight can be determined .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antimicrobial Activity : The synthesis of novel heterocyclic compounds featuring the sulfamoyl moiety has been investigated, with some compounds demonstrating antibacterial and antifungal activities. These activities were evaluated through the hydrolysis and subsequent reactions of N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide derivatives (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).

Synthetic Methodology : Research into the synthetic pathways of related compounds, including studies on optimizing yields and discovering new synthetic reactions, has utilized derivatives of N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide as key intermediates or final products. This includes the development of methods for synthesizing compounds with similar structural features for further biological evaluation (Qiu-jin, 2010).

Radioligand Development for PET Imaging : The compound has been part of a series studied for selective ligands of the translocator protein (18 kDa), important in the development of radioligands like DPA-714 for positron emission tomography (PET) imaging. These studies underscore the importance of structural modifications, including fluorination, for the development of diagnostic tools in neuroscience (Dollé et al., 2008).

Antitumor and Antimicrobial Investigations : Further research has expanded into the synthesis of pyrimidine-azitidinone analogues, exploring their antioxidant, antimicrobial, and antitubercular activities. These studies highlight the versatility of N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide derivatives in yielding compounds with potential therapeutic applications (Chandrashekaraiah et al., 2014).

Protein Binding and Interaction Studies : Investigations into the binding interactions of derivatives with proteins, such as bovine serum albumin (BSA), have been conducted. These studies provide insights into the potential therapeutic applications and pharmacokinetics of such compounds, including their solubility, distribution, and binding efficiency (Meng et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S/c1-10-15(11(2)18-16(17-10)21(4)5)20-25(23,24)14-8-6-13(7-9-14)19-12(3)22/h6-9,20H,1-5H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCOXDCPADQQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis](/img/structure/B2936632.png)

![Spiro[4.6]undec-3-en-2-one](/img/structure/B2936640.png)

![6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide](/img/structure/B2936644.png)

![tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate](/img/structure/B2936645.png)

![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2936646.png)

![(4-Fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2936651.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2936652.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2936655.png)